molecular formula C40H46N4O4 B10857121 1-methyl-N-[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]-2-[4-[[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]carbamoyl]phenyl]benzimidazole-5-carboxamide

1-methyl-N-[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]-2-[4-[[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]carbamoyl]phenyl]benzimidazole-5-carboxamide

Cat. No.: B10857121
M. Wt: 646.8 g/mol
InChI Key: DAHVZGAYZACXOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GSK761 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for GSK761 are designed to be scalable and cost-effective. These methods may include batch processing or continuous flow techniques, with stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

GSK761 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on GSK761, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: This type of reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK761 has a wide range of scientific research applications:

Mechanism of Action

GSK761 exerts its effects by selectively inhibiting the SP140 protein. SP140 is a bromodomain-containing protein that plays a crucial role in the regulation of gene expression in immune cells. By binding to SP140, GSK761 prevents its interaction with chromatin, thereby reducing the expression of pro-inflammatory genes . This inhibition leads to a decrease in the production of cytokines such as tumor necrosis factor and interleukin-6, which are key mediators of inflammation .

Comparison with Similar Compounds

GSK761 is unique in its high selectivity for SP140 compared to other similar compounds. Some similar compounds include:

    JQ1: A bromodomain inhibitor that targets BRD4, another protein involved in gene regulation.

    I-BET762: Another bromodomain inhibitor with broader specificity, targeting multiple bromodomain-containing proteins.

Compared to these compounds, GSK761’s specificity for SP140 makes it particularly valuable for studying the role of this protein in inflammatory diseases and for developing targeted therapies .

Properties

Molecular Formula

C40H46N4O4

Molecular Weight

646.8 g/mol

IUPAC Name

1-methyl-N-[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]-2-[4-[[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]carbamoyl]phenyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C40H46N4O4/c1-39(2,3)47-22-20-27-10-8-12-32(24-27)41-37(45)30-16-14-29(15-17-30)36-43-34-26-31(18-19-35(34)44(36)7)38(46)42-33-13-9-11-28(25-33)21-23-48-40(4,5)6/h8-19,24-26H,20-23H2,1-7H3,(H,41,45)(H,42,46)

InChI Key

DAHVZGAYZACXOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=C(N3C)C=CC(=C4)C(=O)NC5=CC=CC(=C5)CCOC(C)(C)C

Origin of Product

United States

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